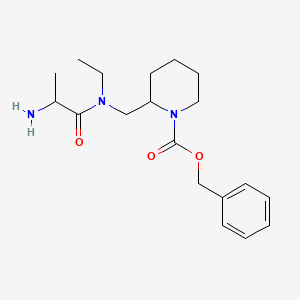
2-(Benzyloxy)-1-bromo-4-fluoro-3-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzyloxy)-1-bromo-4-fluoro-3-methylbenzene is an organic compound with a complex structure that includes a benzene ring substituted with benzyloxy, bromo, fluoro, and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-1-bromo-4-fluoro-3-methylbenzene typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the bromination of a benzyloxy-substituted aromatic compound, followed by fluorination and methylation under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(Benzyloxy)-1-bromo-4-fluoro-3-methylbenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo and fluoro groups can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling catalysts like palladium complexes. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .
Aplicaciones Científicas De Investigación
2-(Benzyloxy)-1-bromo-4-fluoro-3-methylbenzene has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(Benzyloxy)-1-bromo-4-fluoro-3-methylbenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved in its action depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other benzyloxy-substituted aromatic compounds, such as 2-benzyloxyphenol and 2-benzyloxypyridine . These compounds share structural similarities but differ in their substituents and overall chemical properties.
Uniqueness
The presence of bromo, fluoro, and methyl groups allows for diverse chemical transformations and the exploration of new synthetic pathways .
Propiedades
Fórmula molecular |
C14H12BrFO |
|---|---|
Peso molecular |
295.15 g/mol |
Nombre IUPAC |
1-bromo-4-fluoro-3-methyl-2-phenylmethoxybenzene |
InChI |
InChI=1S/C14H12BrFO/c1-10-13(16)8-7-12(15)14(10)17-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 |
Clave InChI |
FOGRFYNEZCZEGO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1OCC2=CC=CC=C2)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-[(4-methoxyphenyl)methoxymethyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B14775481.png)




![6-Methyl-4,7-diazaspiro[2.5]octane;dihydrochloride](/img/structure/B14775495.png)

